2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of related compounds involves a dioxaborolane ring, which is a cyclic structure containing boron, oxygen, and carbon atoms . The specific molecular structure of “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is not detailed in the retrieved sources.Chemical Reactions Analysis
Related compounds have been used in borylation reactions and hydroboration of alkyl or aryl alkynes and alkenes . The specific chemical reactions involving “2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” are not detailed in the retrieved sources.Scientific Research Applications
Antiviral Activity
One notable application of pyrimidine derivatives, closely related to the structure of the compound , is in the development of antiviral agents. For example, 5-substituted 2,4-diaminopyrimidines have shown significant antiretroviral activity, highlighting the potential of pyrimidine derivatives in combating viral infections. These compounds have been investigated for their potential to inhibit the replication of retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, in cell culture. The specificity and potency of these derivatives suggest a promising avenue for developing new antiviral therapies (Hocková et al., 2003).
Antibacterial and Antifungal Properties
Pyrimidine derivatives have also been studied for their antimicrobial properties. The synthesis of novel chromone-pyrimidine coupled derivatives has been reported, with some compounds exhibiting potent antibacterial and antifungal activities. These findings underscore the potential of pyrimidine-based compounds in addressing various microbial infections, offering a new perspective on the development of antimicrobial agents (Tiwari et al., 2018).
Anti-inflammatory and Analgesic Agents
Research has extended into the synthesis of novel compounds derived from pyrimidine for their anti-inflammatory and analgesic properties. The exploration of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from pyrimidine bases has opened new avenues for the development of medications targeting inflammation and pain management. This research demonstrates the versatility of pyrimidine derivatives in medicinal chemistry, providing insights into their potential therapeutic applications (Abu‐Hashem et al., 2020).
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives have been investigated, revealing that certain compounds exhibit promising activity against oxidative stress. This suggests the potential use of these derivatives as antioxidant agents, which could have implications for treating diseases associated with oxidative damage (Rani et al., 2012).
properties
IUPAC Name |
2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O3/c1-6-16-10-14-7-9(8-15-10)13-17-11(2,3)12(4,5)18-13/h7-8H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCARRDCNWOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.